N-(2-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
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Description
N-(2-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22FN7O and its molecular weight is 407.453. The purity is usually 95%.
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Scientific Research Applications
Selective Kinase Inhibition
This compound is related to a group of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. Such compounds have demonstrated significant tumor stasis in various cancer models and have advanced into clinical trials due to their favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).
Diagnostic Imaging
In the realm of diagnostic imaging, analogs of this compound, particularly those tagged with fluorine-18, have shown promise as PET (Positron Emission Tomography) tracers for serotonin 5-HT1A receptors. Such compounds exhibit high brain uptake, slow clearance, and are promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Antimicrobial and Antitumor Activities
Additionally, novel derivatives have been synthesized for their antimicrobial activity, showing potential against various bacterial strains. This demonstrates the compound's versatility and potential application in addressing resistant microbial infections (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015). Furthermore, derivatives have also been explored for their antitumor activities, highlighting the compound's potential in cancer research and therapy.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-15-8-9-23-19(14-15)25-18-6-7-20(27-26-18)28-10-12-29(13-11-28)21(30)24-17-5-3-2-4-16(17)22/h2-9,14H,10-13H2,1H3,(H,24,30)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWKGPHKBHSIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.